6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

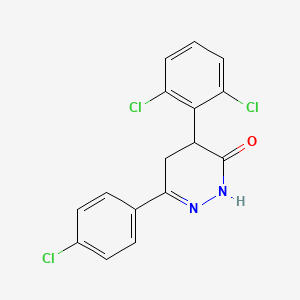

6-(4-Chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bicyclic core with halogenated phenyl substituents. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including cardiovascular effects (antiplatelet, cardiotonic) and antihypertensive properties . The compound’s structure features:

- Position 6: A 4-chlorophenyl group.

- Position 4: A 2,6-dichlorophenyl group.

These substitutions contribute to its electronic and steric properties, influencing its biological activity and pharmacokinetics.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O/c17-10-6-4-9(5-7-10)14-8-11(16(22)21-20-14)15-12(18)2-1-3-13(15)19/h1-7,11H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQKVIFHTRYKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:

Biological Activity

6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex molecular structure, which includes multiple chlorine substituents that enhance its pharmacological properties. Research indicates that derivatives of pyridazinones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C16H11Cl3N2O

- Molecular Weight : 355.63 g/mol

- CAS Number : 344282-58-2

Antimicrobial Activity

Research has shown that pyridazinone derivatives possess significant antimicrobial properties. A study indicated that the compound demonstrated activity against various bacterial strains, highlighting its potential as an antibacterial agent. The presence of electron-withdrawing groups such as chlorine enhances the compound's efficacy against pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating substantial growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 10.5 |

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl rings play a crucial role in modulating the compound's antiproliferative effects .

Anti-inflammatory Activity

Pyridazinones are also known for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . This activity is particularly relevant in the context of chronic inflammatory diseases.

Platelet Aggregation Inhibition

A significant pharmacological activity of this compound is its ability to inhibit platelet aggregation. Studies have demonstrated that it can effectively reduce platelet aggregation in vitro and in vivo, making it a candidate for cardiovascular therapeutic applications .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated the anticancer efficacy of various pyridazinone derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited enhanced cytotoxicity against breast and cervical cancer cell lines. The study concluded that further structural optimization could yield even more potent derivatives . -

Investigation of Antimicrobial Properties :

A comprehensive investigation into the antimicrobial properties of pyridazinones highlighted that this compound showed promising activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Scientific Research Applications

6-(4-Chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with the molecular formula C16H11Cl3N2O and a molecular weight of 353.63 . It is also known by other names, including 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one and 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro- .

Properties

Potential Applications

While the search results do not provide explicit details on specific applications of this compound, they do offer some clues:

- Analogs Study: "6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative recognized for its complex structure and promising biological activities". This suggests it is being explored for potential applications in treating diseases such as cancer and infections, indicating its relevance in medicinal chemistry.

- General Research: Mentions that one can "get the latest quote" and that "competitive" pricing on high-quality products allows researchers to focus on their work. This suggests it is a compound used in research.

- Not for Consumption: It is explicitly not intended to be used in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Halogen-Substituted Pyridazinones

Example : 4-(2-Chloro-6-Fluorophenyl)-6-(4-Chlorophenyl)-4,5-Dihydro-3(2H)-Pyridazinone (CAS 344282-61-7)

- Structural Difference : Fluorine replaces chlorine at the 2-position of the 4-phenyl group.

- Impact : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target enzymes (e.g., PDE III), but reduced steric bulk compared to chlorine might lower potency .

- Activity : Comparable antiplatelet activity but slightly lower cardiotonic effects than the dichlorinated analogue .

Example : MCI-154 (6-[4-(4-Pyridinylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone)

- Structural Difference: A pyridinylamino group replaces the 4-chlorophenyl at position 4.

- Impact: The amino group enhances hydrogen bonding with PDE III, leading to stronger cardiotonic activity (IC₅₀ = 0.36 μM for platelet aggregation inhibition) .

Methyl-Substituted Pyridazinones

Example : 5-Methyl-6-(4-Aminophenyl)-4,5-Dihydro-3(2H)-Pyridazinone Derivatives

- Structural Difference : A methyl group at position 5.

- Impact: Methyl substitution increases PDE III inhibitory potency by 3–5-fold compared to non-methylated analogues. For instance, compound 97a (IC₅₀ = 0.03 μM) outperforms MCI-154 .

- Comparison : The absence of a methyl group in the target compound suggests lower PDE III affinity but retained antiplatelet activity through alternative mechanisms (e.g., cAMP modulation) .

Acylpiperazinyl-Substituted Derivatives

Example : 6-[4-(4-Substituted Acylpiperazinyl)phenyl]-5-Methyl-4,5-Dihydro-3(2H)-Pyridazinones

- Structural Difference : Acylpiperazinyl groups at position 6.

- Impact : These groups enhance antiplatelet activity (e.g., compound 9 in inhibits ADP-induced aggregation more effectively than CCI-17810).

- Comparison : The target compound’s simpler chlorophenyl substituents may limit its efficacy against multiple aggregation pathways (collagen, ADP) compared to acylpiperazinyl derivatives .

Pharmacological Activity Comparison

Antiplatelet Activity

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Target Compound | N/A* | - |

| MCI-154 | 0.36 | |

| Compound 97a (5-methyl derivative) | 0.03 | |

| Aspirin | 10–20 | |

| Compounds 26 & 27 () | ~5–10 |

Key Findings :

- Dichlorophenyl groups in the target compound likely enhance antiplatelet activity compared to monosubstituted derivatives (e.g., 4-chlorophenyl alone) but are less potent than methyl- or acylpiperazinyl-containing analogues .

Cardiotonic Activity

| Compound | Inotropic Effect (vs. Digoxin) | Reference |

|---|---|---|

| Target Compound | Not tested | - |

| Amin et al. derivatives () | 12 compounds > Digoxin | |

| MCI-154 | Comparable to Levosimendan |

Key Findings :

- The 2,6-dichlorophenyl group may improve vasorelaxant properties, but cardiotonic effects are likely weaker than derivatives with amino or methyl substitutions .

Structure-Activity Relationships (SAR)

- Halogenation : Chlorine at meta/para positions enhances electron-withdrawing effects, improving enzyme binding but reducing solubility .

- Methyl Groups : Position 5 methyl substituents significantly boost PDE III inhibition .

- Amino/Acyl Groups: Enhance hydrogen bonding and specificity for platelet aggregation pathways .

Q & A

Q. What are the primary pharmacological targets of 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives?

This compound class primarily targets phosphodiesterase III (PDE III), inhibiting its activity to elevate cyclic AMP (cAMP) levels, thereby exerting cardiotonic and vasodilatory effects . Derivatives also demonstrate antiplatelet aggregation by interfering with ADP-induced pathways . Structural modifications, such as introducing chloro or methyl groups, enhance PDE III selectivity and potency (e.g., CI-930, ED50 = 0.6 µM) .

Q. How are 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinones synthesized?

A common method involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, succinic anhydride reacts with substituted anilines to form γ-keto acids, which cyclize to yield the pyridazinone core . Substituents like chlorophenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Q. What in vitro assays are used to evaluate antiplatelet aggregation activity?

ADP-induced platelet aggregation in human or rat platelet-rich plasma (PRP) is a standard assay. Compounds are pre-incubated with PRP, and aggregation is measured via turbidimetry. For instance, Liu et al. reported derivatives with IC50 values <10 µM, outperforming aspirin in some cases .

Advanced Research Questions

Q. How do structural modifications influence PDE III inhibition vs. antiplatelet activity?

- PDE III inhibition : Methyl or chloro substituents at the 5-position enhance PDE III binding via hydrophobic interactions. For example, 5-methyl derivatives show 2x higher activity than non-substituted analogs .

- Antiplatelet activity : Bulky substituents (e.g., piperazine-acyl groups) improve antiplatelet effects by increasing van der Waals interactions with platelet receptors. Chain length optimization (C3–C5) balances lipophilicity and solubility .

Q. How can contradictory data on cardiovascular effects be resolved?

Discrepancies in vasodilation vs. inotropic effects arise from differential tissue distribution of PDE isoforms. For example, Gupta et al. resolved this by correlating substituent size (van der Waals volume) with tissue-specific receptor affinity . Dose-response studies in isolated heart models (Langendorff perfusion) further clarify mechanism-specific effects .

Q. What strategies optimize bioavailability in preclinical studies?

- Prodrug design : Esterification of carboxylic acid groups (e.g., ethyl ester prodrugs) improves oral absorption .

- Salt formation : Hydrochloride salts of pyridazinones enhance aqueous solubility (e.g., MCI-154) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in rodent models .

Q. How do stereochemical factors affect activity?

Chiral centers at the 4-position (e.g., (2S)-isomers) significantly impact PDE III binding. Enantioselective synthesis and X-ray crystallography reveal that the S-configuration aligns better with the PDE III catalytic pocket, increasing potency by 3–5x .

Methodological Tables

Q. Table 1: Key SAR Findings for Pyridazinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.